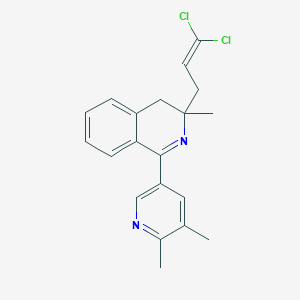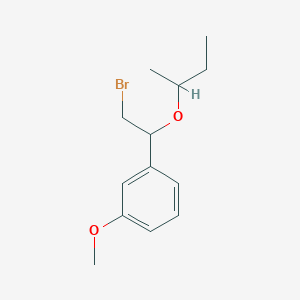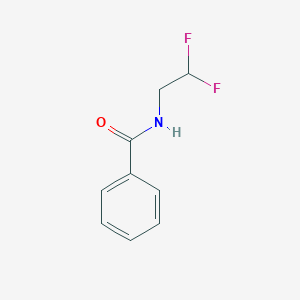
N-(2,2-Difluoroethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Difluoroethyl)benzamide: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide group attached to a 2,2-difluoroethyl moiety.
準備方法
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for preparing benzamide derivatives, including N-(2,2-Difluoroethyl)benzamide, involves the direct condensation of benzoic acids with amines.
Starting from N-(2,2-Difluoroethyl)prop-2-en-1-amine: Another method involves reacting N-(2,2-difluoroethyl)prop-2-en-1-amine with a compound of formula A-CH₂-E, followed by deallylation to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(2,2-Difluoroethyl)benzamide can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzamide group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives.
科学的研究の応用
Biology and Medicine: The compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for further drug development .
作用機序
The mechanism of action of N-(2,2-Difluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides, including this compound, have been found to inhibit NF-κB activation and induce apoptosis through separate mechanisms. This dual action makes them potential candidates for anti-inflammatory and anti-cancer therapies .
類似化合物との比較
Benzamide: The parent compound, benzamide, shares the benzamide group but lacks the difluoroethyl moiety.
N-(2,3-Difluoro-benzyl)-4-sulfamoyl-benzamide: Another related compound with different substituents that exhibit distinct biological activities.
Uniqueness: N-(2,2-Difluoroethyl)benzamide is unique due to the presence of the 2,2-difluoroethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other benzamide derivatives .
特性
分子式 |
C9H9F2NO |
|---|---|
分子量 |
185.17 g/mol |
IUPAC名 |
N-(2,2-difluoroethyl)benzamide |
InChI |
InChI=1S/C9H9F2NO/c10-8(11)6-12-9(13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) |
InChIキー |
OQMUTEILBLNZDX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


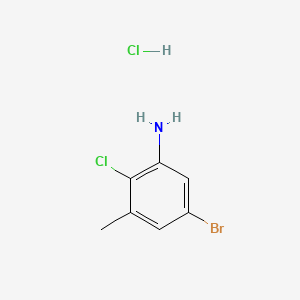
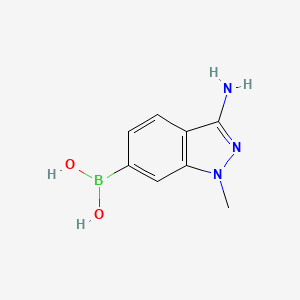
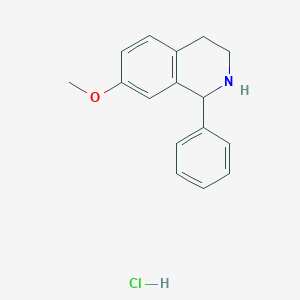
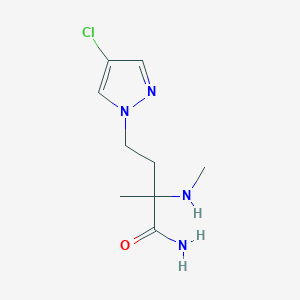
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)
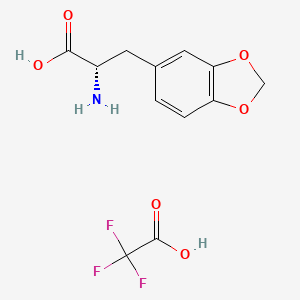
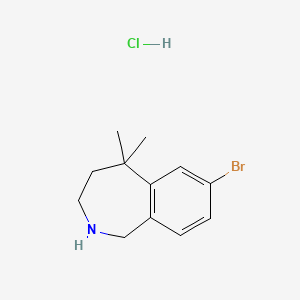
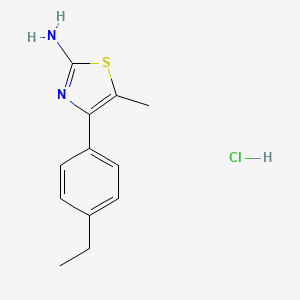
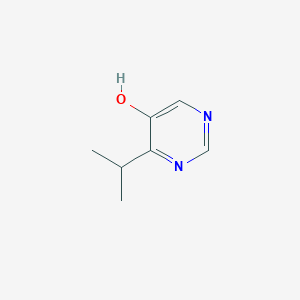
![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)
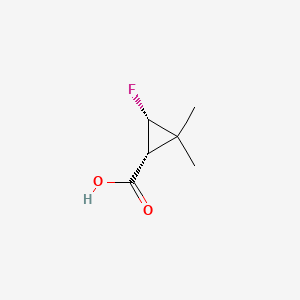
![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
